

Ravoxertinib solubility issues DMSO protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

Get Quote

Ravoxertinib (GDC-0994) Solubility Data

The table below summarizes the key solubility parameters for **Ravoxertinib** as provided by chemical suppliers and research data [1] [2].

Solvent	Solubility (at 25°C)	Notes
DMSO	≥ 35 mg/mL (79.39 mM) [2] to 87 mg/mL (197.79 mM) [1]	Recommended solvent for preparing stock solutions. Slight variations are due to batch-to-batch differences [1].
Ethanol	~87 mg/mL (197.79 mM) [1]	A suitable solvent for stock preparation.
Water	Insoluble [1]	Not recommended for direct dissolution.

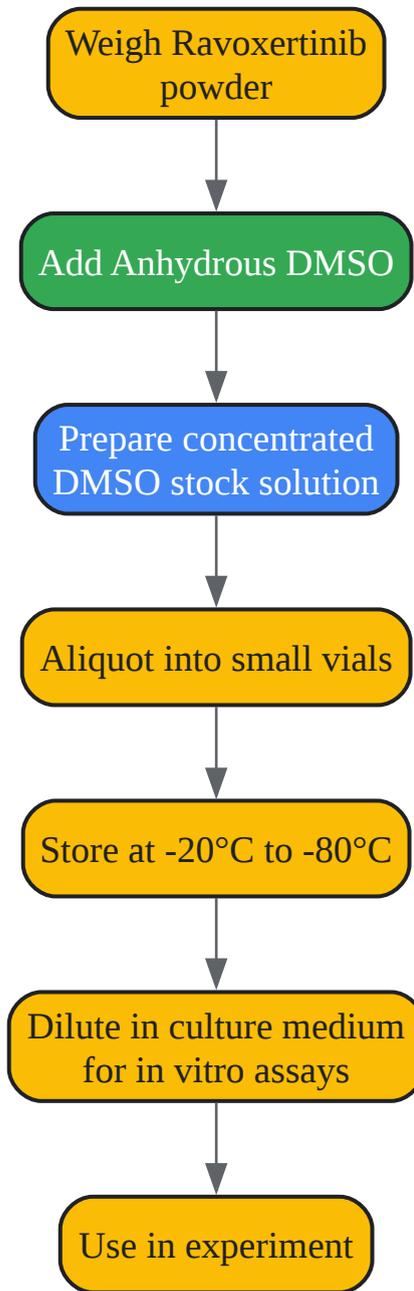
Recommended Protocols for Stock Solution Preparation

For *in vitro* experiments, preparing a concentrated stock solution in DMSO is the standard and most reliable method.

DMSO Stock Solution Protocol

- **Calculation:** Determine the mass of **Ravoxertinib** needed to achieve your desired stock concentration. A 10 mM or 50 mM stock is commonly used.
- **Weighing:** Weigh the compound accurately.
- **Dissolution:** Transfer the compound to a sterile vial and add the appropriate volume of pure, anhydrous **DMSO** to achieve your target concentration. For example, to make a 50 mM stock, dissolve 22 mg of **Ravoxertinib** (MW: 440.86 g/mol) in 1 mL of DMSO [2].
- **Mixing:** Vortex or sonicate the solution briefly to ensure complete dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at **-20°C or -80°C** for long-term stability. Under these conditions, the solution is typically stable for **1 to 2 years** [2].

The following diagram illustrates the workflow for preparing and using **Ravoxertinib** from the DMSO stock:



[Click to download full resolution via product page](#)

Note: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration is kept low (typically below 0.1-0.5%) to avoid cellular toxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The Ravoxertinib powder does not fully dissolve in DMSO. What should I do?

- **Cause:** This could be due to the presence of moisture or the compound exceeding its solubility limit for that specific batch.
- **Solution:** Ensure you are using fresh, anhydrous DMSO. Gently warming the vial in your hand or a warm water bath (around **37°C**) can help dissolve the compound. Do not heat excessively. If the solution is still cloudy or has precipitate, try making a slightly lower concentration stock.

Q2: How should I handle **Ravoxertinib** for in vivo studies?

- **Answer:** For animal studies, **Ravoxertinib** must be formulated for oral administration (p.o.). One commonly cited protocol involves creating a suspension or solution using co-solvents [2]:
 - **Protocol 1:** 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.
 - **Protocol 2:** 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
 - Always prepare these working solutions fresh on the day of use.

Q3: A precipitate forms when I add my DMSO stock to the aqueous cell culture medium. Is this normal?

- **Cause:** Yes, this is a common occurrence when a compound is less soluble in the aqueous medium than in DMSO.
- **Solution:** The precipitate may still be pharmacologically active as the compound can dynamically go into and out of solution. To minimize this, ensure you are adding the stock solution directly to the medium while vortexing or pipetting up and down vigorously to mix. Using a lower final DMSO concentration can also help.

Q4: What is the biological activity and key application of **Ravoxertinib** in research?

- **Answer:** **Ravoxertinib** is a potent, highly selective, and orally bioavailable inhibitor of ERK1 and ERK2 kinases, which are key nodes in the MAPK signaling pathway [1] [3]. It has shown significant anti-tumor activity in preclinical models, particularly in cancers harboring **BRAF mutations** [3]. Research indicates it potently inhibits phospho-p90RSK in tumor cells and can induce cell cycle arrest in BRAF-mutant cancer cells [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Ravoxertinib (GDC-0994) Datasheet [selleckchem.com]

2. Ravoxertinib (GDC-0994) | ERK Inhibitor [medchemexpress.com]

3. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ravoxertinib solubility issues DMSO protocol]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548769#ravoxertinib-solubility-issues-dms0-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com